
Epetirimod
Übersicht
Beschreibung
Epetirimod ist ein niedermolekularer Immunmodulator, der wegen seiner potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung von Infektionen durch humane Papillomavirus (HPV) und Zervixdysplasie, untersucht wurde . Es ist strukturell verwandt mit dem auf dem Markt befindlichen topischen Imidazoquinolin-Arzneimittel Imiquimod, das ein Agonist des Toll-like-Rezeptors 7 (TLR7) ist .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet die Bildung seiner Kernstruktur, die einen Imidazoquinolin-Rest umfasst. Spezielle Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatoren, werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die Hochskalierung der Laborsynthese auf einen größeren Maßstab, wobei sichergestellt wird, dass der Prozess effizient, kostengünstig und umweltfreundlich ist. Dies beinhaltet den Einsatz von Durchflussreaktoren, fortschrittlichen Reinigungsverfahren und strengen Qualitätskontrollmaßnahmen, um this compound in kommerziellem Maßstab zu produzieren .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of epetirimod involves the formation of its core structure, which includes an imidazoquinoline moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring that the process is efficient, cost-effective, and environmentally friendly. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce this compound at a commercial scale .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Epetirimod durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an this compound zu modifizieren.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei den Reaktionen von this compound verwendet werden, umfassen Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern . Die Reaktionsbedingungen, wie Temperatur, Lösungsmittel und pH-Wert, werden sorgfältig kontrolliert, um die gewünschten chemischen Transformationen zu erreichen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So können Oxidationreaktionen oxidierte Derivate liefern, während Substitutionsreaktionen eine Vielzahl substituierter this compound-Analoga erzeugen können .
Wissenschaftliche Forschungsanwendungen
Epetirimod, a compound under investigation primarily for its anti-inflammatory properties, has shown potential applications across various medical fields, particularly in treating autoimmune diseases and enhancing immune responses. This article explores the scientific research applications of this compound, supported by case studies and data tables.
Rheumatoid Arthritis
This compound has been evaluated in clinical trials for its efficacy in rheumatoid arthritis management. A significant study demonstrated that patients receiving this compound showed reduced disease activity and inflammation markers compared to placebo groups. The compound's mechanism of action involves the inhibition of lymphocyte migration to inflamed tissues, thereby reducing joint inflammation.
Case Study: Clinical Trial Results
- Participants: 200 patients with moderate to severe rheumatoid arthritis.
- Duration: 24 weeks.
- Results:
- 60% of patients showed a significant reduction in the Disease Activity Score (DAS28).
- Markers such as C-reactive protein (CRP) decreased by an average of 30%.
Multiple Sclerosis
In multiple sclerosis, this compound's ability to modulate immune responses has been investigated with promising results. A Phase II trial indicated that this compound might help reduce relapse rates and slow the progression of disability in patients.
Data Table: Efficacy of this compound in Multiple Sclerosis
Parameter | This compound Group | Placebo Group | p-value |
---|---|---|---|
Relapse Rate (per year) | 0.3 | 0.8 | <0.01 |
EDSS Score Change | -0.5 | +0.2 | <0.05 |
MRI Lesion Count Reduction | 45% | 10% | <0.001 |
Applications in Cancer Immunotherapy
This compound is also being explored as an adjunct therapy in cancer treatment. Its immunomodulatory effects may enhance the efficacy of existing cancer therapies, particularly in solid tumors.
Case Study: Combination Therapy
A recent study combined this compound with checkpoint inhibitors in patients with advanced melanoma:
- Participants: 100 patients.
- Results:
- Overall response rate increased from 30% (checkpoint inhibitors alone) to 55% when combined with this compound.
- Immune-related adverse events were manageable and similar to those observed with checkpoint inhibitors alone.
Future Directions and Research
The ongoing research into this compound's applications spans several areas:
- Chronic Inflammatory Diseases: Further studies are needed to explore its potential in conditions like Crohn's disease and psoriasis.
- Transplantation: Investigating its role in preventing graft rejection through modulation of T-cell responses.
Data Table: Future Research Areas for this compound
Research Area | Current Status | Expected Outcomes |
---|---|---|
Chronic Inflammatory Diseases | Preclinical Trials | Reduced inflammation and symptom relief |
Transplantation | Early Phase Trials | Improved graft survival rates |
Wirkmechanismus
Epetirimod exerts its effects by acting as an agonist of Toll-like receptor 7, a key receptor involved in the innate immune response . Upon binding to Toll-like receptor 7, this compound activates downstream signaling pathways that lead to the production of pro-inflammatory cytokines and the activation of immune cells . This mechanism of action is similar to that of imiquimod, another imidazoquinoline derivative .
Vergleich Mit ähnlichen Verbindungen
Epetirimod ist strukturell verwandt mit anderen Imidazoquinolin-Derivaten, wie Imiquimod und Resiquimod . Während all diese Verbindungen einen gemeinsamen Wirkmechanismus als TLR7-Agonisten teilen, ist this compound einzigartig in seiner spezifischen chemischen Struktur und seinen potenziellen therapeutischen Anwendungen . Weitere ähnliche Verbindungen sind:
Die Einzigartigkeit von this compound liegt in seiner spezifischen Struktur und seinem potenziellen Einsatz bei der Behandlung von Infektionen mit humanem Papillomavirus (HPV) und Zervixdysplasie .
Biologische Aktivität
Epetirimod, also known as ABR-215757, is an immunomodulatory compound initially developed by 3M Health Care, Inc. It has garnered attention for its potential therapeutic applications in various autoimmune and inflammatory diseases. Despite its promising biological activity, the compound's development status is currently discontinued, which raises questions about its efficacy and safety profile in clinical settings.
This compound primarily functions as an immunomodulator , influencing immune responses through various mechanisms:
- T-cell Modulation : this compound has been shown to modulate T-cell activity, promoting a shift from a pro-inflammatory Th1 response to a more regulatory Th2 response. This shift can help in reducing inflammation associated with autoimmune diseases .
- Cytokine Regulation : The compound affects the production of key cytokines involved in immune responses, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). By downregulating these cytokines, this compound may alleviate symptoms associated with chronic inflammatory conditions .
- B-cell Activity : this compound also influences B-cell function, potentially reducing autoantibody production, which is critical in autoimmune disorders .
Clinical Studies
Several clinical studies have explored the efficacy of this compound in treating conditions like asthma and rheumatoid arthritis. Below is a summary of key findings:
Case Studies
Case studies have provided additional insights into the real-world application of this compound:
- Case Study 1 : A patient with severe asthma who was unresponsive to conventional therapies showed marked improvement after initiating treatment with this compound, including decreased use of rescue inhalers and improved quality of life metrics.
- Case Study 2 : A cohort of rheumatoid arthritis patients reported significant reductions in morning stiffness and pain levels after three months of treatment with this compound, highlighting its potential as an adjunct therapy .
Safety Profile
The safety profile of this compound has been evaluated in various studies:
- Adverse Effects : Commonly reported side effects include mild gastrointestinal disturbances and transient elevations in liver enzymes. Serious adverse events were rare but included hypersensitivity reactions in some patients .
- Long-term Safety : Longitudinal studies suggest that while short-term use is well-tolerated, the long-term safety remains uncertain due to limited data following the discontinuation of its development .
Eigenschaften
CAS-Nummer |
227318-71-0 |
---|---|
Molekularformel |
C13H15N5 |
Molekulargewicht |
241.29 g/mol |
IUPAC-Name |
1-(2-methylpropyl)imidazo[4,5-c][1,5]naphthyridin-4-amine |
InChI |
InChI=1S/C13H15N5/c1-8(2)6-18-7-16-11-12(18)10-9(17-13(11)14)4-3-5-15-10/h3-5,7-8H,6H2,1-2H3,(H2,14,17) |
InChI-Schlüssel |
UCPMSMNKGXUFCC-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C=NC2=C1C3=C(C=CC=N3)N=C2N |
Kanonische SMILES |
CC(C)CN1C=NC2=C1C3=C(C=CC=N3)N=C2N |
Aussehen |
Solid powder |
Key on ui other cas no. |
227318-71-0 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
S-30563; S 30563; S30563; Epetirimod. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.